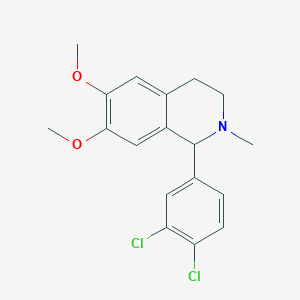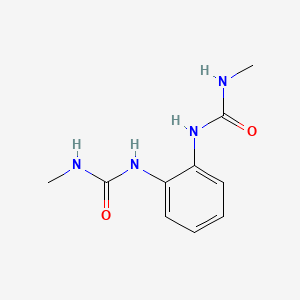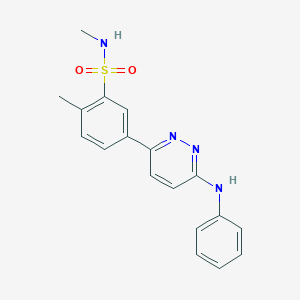![molecular formula C23H21BrN2O3 B5198968 METHYL 2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE](/img/structure/B5198968.png)
METHYL 2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyphenyl group, and a tetrahydroquinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinazoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxyphenyl Group Addition: The hydroxyphenyl group is introduced through a substitution reaction, often using phenol derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced hydroxyphenyl derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of methyl 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: Similar structure but lacks the tetrahydroquinazoline ring.
2-(5-bromo-2-hydroxyphenyl)acetic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is unique due to its combination of a bromine atom, hydroxyphenyl group, and tetrahydroquinazoline ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
IUPAC Name |
methyl 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3/c1-29-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-19(18)25-23(26)17-9-5-6-10-20(17)27/h2-13,22-23,25,27H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFWCSCBLRIAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5198891.png)
![16-[(4-Ethoxyphenyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5198899.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-4-methylpent-2-en-1-one](/img/structure/B5198907.png)
![3-Butyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5198912.png)
![N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methylethanamine](/img/structure/B5198920.png)
![N-(2-chlorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5198930.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B5198942.png)
![6-(5-Nitro-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5198948.png)
![[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5198952.png)

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5198980.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B5198985.png)

